Navitoclax-d8 is a deuterated derivative of navitoclax, a potent small molecule inhibitor targeting the B-cell lymphoma 2 (Bcl-2) family of proteins. This compound is primarily under investigation for its therapeutic potential in treating various cancers, particularly lymphoid malignancies and small cell lung cancer. Navitoclax functions by inhibiting anti-apoptotic proteins within the Bcl-2 family, thereby promoting apoptosis in cancer cells that rely on these proteins for survival .
Navitoclax-d8 is synthesized from navitoclax, which is classified as a synthetic organic compound. Its IUPAC name is 4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide. The compound's chemical formula is C₄₇H₅₅ClF₃N₅O₆S₃, and it has a molecular weight of approximately 974.613 g/mol .
The synthesis of navitoclax-d8 involves the incorporation of deuterium atoms into the navitoclax molecule. This process typically utilizes deuterated precursors and standard organic synthesis techniques, including reactions such as alkylation, amidation, and sulfonation. The incorporation of deuterium enhances the stability and pharmacokinetic properties of the compound, making it useful for research applications, particularly in pharmacokinetic studies where isotopic labeling can aid in tracking the compound's behavior in biological systems .
The molecular structure of navitoclax-d8 features multiple functional groups that contribute to its binding affinity for Bcl-2 family proteins. The presence of a piperazine ring, a trifluoromethyl group, and various aromatic systems are critical for its activity. The specific arrangement of these groups allows navitoclax-d8 to mimic the BH3 domain of pro-apoptotic proteins, facilitating its interaction with anti-apoptotic targets .
Navitoclax-d8 undergoes various chemical reactions typical for organic compounds, including hydrolysis, oxidation, and reduction. Its reactivity profile can be influenced by the presence of functional groups such as sulfonamides and trifluoromethylsulfonyl moieties. These reactions are essential for understanding its metabolic pathways and interactions within biological systems .
Navitoclax-d8 acts as a BH3 mimetic that antagonizes the function of Bcl-2 family proteins like Bcl-xL and Bcl-w. By binding to these proteins, navitoclax-d8 disrupts their ability to inhibit apoptosis, leading to increased cell death in cancerous cells that depend on these survival signals. This mechanism has been validated through various preclinical studies demonstrating its efficacy in promoting apoptosis in resistant cancer cell lines .
Navitoclax-d8 is characterized by its solid-state form, which typically exhibits better stability compared to amorphous forms. It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water due to its complex structure.
Key chemical properties include:
Navitoclax-d8 serves as an important tool in pharmacokinetic studies due to its isotopic labeling. It aids researchers in understanding the metabolism and distribution of navitoclax in vivo. Additionally, it is used in studies aimed at elucidating the mechanisms of action of Bcl-2 inhibitors and their potential therapeutic roles in treating cancers resistant to conventional therapies .
Deuterated isotopologues represent a specialized class of compounds where specific hydrogen atoms within a molecule are replaced with deuterium (²H), a stable, non-radioactive hydrogen isotope possessing twice the atomic mass. This atomic substitution preserves the compound's fundamental chemical and biological properties while imparting distinct physicochemical characteristics that significantly enhance pharmacological research capabilities. The strategic deployment of deuterated standards has become indispensable across drug discovery and development pipelines, enabling precise quantification of drug molecules and metabolites in complex biological matrices. These isotopologues serve as critical internal standards in mass spectrometry-based assays, facilitating accurate pharmacokinetic profiling and metabolic pathway elucidation without altering the therapeutic target engagement or biological activity of the parent compound. The application of deuterated compounds extends beyond analytical chemistry into mechanistic studies, where isotope effects can be exploited to investigate metabolic stability and enzymatic processing pathways fundamental to drug efficacy and safety [1] [3].
Deuterium labeling confers significant advantages for quantitative bioanalysis through the introduction of mass differences without substantially altering chemical behavior. The primary rationale centers on the creation of an ideal internal standard that experiences nearly identical extraction recovery, chromatographic retention, and ionization efficiency as the non-deuterated analyte during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This chemical congruency allows deuterated standards to effectively compensate for matrix effects, instrumental variability, and procedural losses—factors that otherwise compromise analytical accuracy and reproducibility. Importantly, deuterium substitution at metabolically vulnerable sites can reduce the rate of oxidative metabolism via the kinetic isotope effect (KIE), where the strengthened carbon-deuterium bond (compared to carbon-hydrogen) demands higher activation energy for cleavage. While KIE is generally minimized in bioanalytical applications to prevent analytical bias, strategic deuteration can enhance metabolic stability in therapeutic contexts. Navitoclax-d8 exemplifies this approach, incorporating eight deuterium atoms within its morpholine ring structure, thereby creating a mass shift sufficient for distinct mass spectrometric detection while maintaining affinity for B-cell lymphoma 2 (Bcl-2) family protein targets [1] [3] [6].
Table 1: Molecular Properties of Navitoclax-d8 Compared to Navitoclax
Property | Navitoclax | Navitoclax-d8 | Analytical Significance |
---|---|---|---|
Chemical Formula | C₄₇H₅₅ClF₃N₅O₆S₃ | C₄₇H₄₇D₈ClF₃N₅O₆S₃ | Mass difference enables selective MS detection |
Molecular Weight | 974.61 g/mol | 982.66 g/mol | +8 Da shift distinguishes analyte from internal standard |
CAS Number | 923564-51-6 | 1217620-38-6 | Unique identifier for deuterated compound |
Bcl-2 Family Inhibition | Ki < 1 nM | Equivalent affinity | Biological activity preserved for relevant quantification |
Primary Label Position | N/A | Morpholine ring (8 sites) | Metabolically stable region minimizes KIE interference |
Stable isotope-labeled internal standards (SIL-IS) have revolutionized quantitative bioanalysis by providing reference compounds that mirror the physicochemical properties of target analytes while remaining distinguishable via mass spectrometry. Navitoclax-d8 serves this critical function in assays quantifying navitoclax, a potent Bcl-2 family inhibitor with therapeutic relevance in oncology and senolytic applications. During sample preparation—encompassing protein precipitation, liquid-liquid extraction, or solid-phase extraction—the deuterated internal standard experiences nearly identical recovery rates as the native compound. Subsequent chromatographic separation exhibits negligible isotopic retention time differences, typically <0.1 minutes under optimized ultra-performance liquid chromatography (UPLC) conditions, ensuring co-elution essential for compensating matrix effects. Crucially, electrospray ionization (ESI) efficiencies remain comparable between analyte and internal standard, allowing the deuterated compound to correct for ion suppression or enhancement caused by co-extracted biological components. This correction capability is paramount when quantifying navitoclax in complex matrices like plasma, cerebrospinal fluid (CSF), or tissue homogenates, where phospholipids and proteins can significantly modulate ionization efficiency. Validation studies demonstrate that bioanalytical assays incorporating Navitoclax-d8 achieve precision (relative standard deviation <15%) and accuracy (85-115%) metrics meeting regulatory requirements for pharmacokinetic studies, enabling reliable quantification across therapeutically relevant concentration ranges [1] [4] [5].
Table 2: Advantages of Deuterated Internal Standards (e.g., Navitoclax-d8) in LC-MS/MS Bioanalysis
Analytical Challenge | Corrective Mechanism | Impact on Quantification |
---|---|---|
Matrix Effects (Ion Suppression/Enhancement) | Co-eluting SIL-IS experiences identical ionization modulation | Normalized response ratios maintain accuracy across matrices |
Extraction Efficiency Variability | Equivalent physicochemical properties yield parallel recoveries | Compensates for procedural losses and recovery inconsistencies |
Chromatographic Retention Shifts | Near-identical hydrophobicity maintains retention alignment | Preserves analyte/internal standard peak synchronization |
Instrumental Response Fluctuations | Simultaneous detection of analyte and SIL-IS signals | Corrects for MS detector sensitivity drift between runs |
In-source Fragmentation | Shared fragmentation pathways maintain ratio integrity | Mitigates quantification errors from unintended fragments |
Navitoclax-d8 provides indispensable analytical capabilities for research investigating Bcl-2 family protein inhibition, particularly concerning the pharmacological behavior of navitoclax. As a high-affinity, orally bioavailable inhibitor of anti-apoptotic proteins Bcl-2, Bcl-extra large (Bcl-xL), and Bcl-w (Ki < 1 nM), navitoclax modulates programmed cell death pathways relevant to cancer therapy and senescent cell clearance. The deuterated isotopologue enables precise pharmacokinetic-pharmacodynamic (PK-PD) relationship studies by facilitating accurate quantification of navitoclax concentrations across biological compartments. Notably, research employing Navitoclax-d8 has demonstrated significant blood-brain barrier penetration in non-human primates, with cerebrospinal fluid concentrations reaching therapeutically relevant levels sufficient for senolytic effects within the central nervous system. This CNS penetration is critical for ongoing Alzheimer's disease research, where navitoclax has demonstrated potential for clearing senescent glial cells implicated in neuroinflammation and tau pathology progression. Furthermore, Navitoclax-d8 supports detailed metabolite profiling studies, distinguishing Phase I oxidative metabolites from the parent compound despite structural similarities. This capability proved essential in identifying cytochrome P450 3A4 (CYP3A4)-mediated dehydrogenation as a primary metabolic pathway in hepatic microsomal studies. Beyond pharmacokinetics, the internal standard facilitates biomarker validation, including correlations between navitoclax exposure and reductions in circulating pro-inflammatory cytokines associated with the senescence-associated secretory phenotype (SASP), providing mechanistic insights into senotherapeutic effects observed in preclinical models [1] [3] [4].
Table 3: Research Applications of Navitoclax-d8 in Bcl-2 Inhibition Studies
Research Domain | Application of Navitoclax-d8 | Key Findings Enabled |
---|---|---|
Pharmacokinetic Profiling | Quantification of navitoclax in plasma, CSF, and tissues | Confirmed CNS penetration in primates; CSF concentrations sufficient for senolysis [4] |
Metabolite Identification | Differentiation of parent drug from metabolites in MS spectra | Identification of CYP3A4-mediated dehydrogenation as primary metabolic pathway |
Senolytic Mechanism Studies | Correlation of drug exposure with SASP biomarker reduction | Demonstrated dose-dependent reduction in IL-6, TNF-α, MMPs in aged primate models [4] |
Protein Binding Studies | Equilibrium dialysis quantification with MS detection | Established high (>95%) plasma protein binding across species |
Translational Biomarker | Accurate quantification concurrent with pro-GRP measurement | Validated pro-GRP as pharmacodynamic biomarker in small cell lung cancer models [7] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7